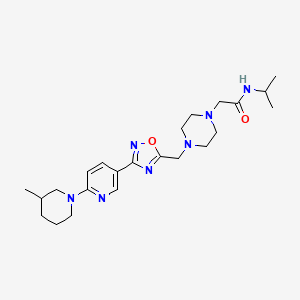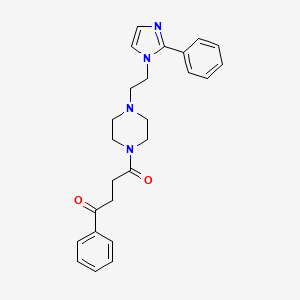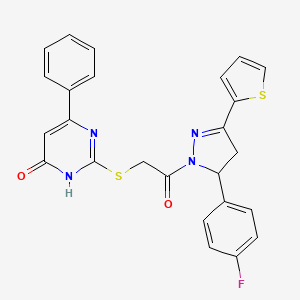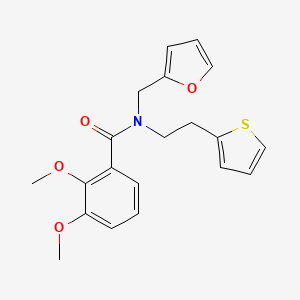![molecular formula C9H7Cl2F3OS B2403424 (2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol CAS No. 477762-52-0](/img/structure/B2403424.png)
(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol, also known as 2R-3-(2,6-dichlorophenylsulfanyl)-1,1,1-trifluoro-2-propanol, is a synthetically produced compound with a variety of applications. It is a colorless, crystalline solid that is soluble in polar organic solvents. It is a trifluorinated alcohol that is used in organic synthesis as a precursor to a variety of compounds. It is also used as a reagent in the synthesis of pharmaceuticals and other compounds.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound (2R)-3-[(2,6-dichlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol is involved in various chemical reactions due to its trifluoromethyl sulfurane structure. In research, it has been used in the synthesis of highly substituted trifluoromethyl sulfuranes, demonstrating its versatility in forming sulfur(IV)-containing compounds (Gupta & Shreeve, 1987).
Catalysis and Chemical Transformations
- This compound plays a significant role in catalysis. For instance, it's used in the preparation of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester, serving as a catalyst for the formylation and acetylation of alcohols under heterogeneous conditions (Niknam & Saberi, 2009).
Application in Stereocontrolled Reactions
- The stereocontrolled synthesis of various compounds is another area of application. For instance, it's used in the highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution (Shimizu, Sugiyama & Fujisawa, 1996).
Role in Novel Compound Formation
- This chemical is also crucial in the formation of unexpected trifluoromethyl-containing bridged heterocycles, showcasing its potential in creating novel structures (Jiang & Zhu, 2008).
Application in Polymer Chemistry
- It is significant in the field of polymer chemistry as well, particularly in the synthesis of novel copolymers of trisubstituted ethylenes with styrene, indicating its utility in materials science (Kharas et al., 2000).
Propriétés
IUPAC Name |
(2R)-3-(2,6-dichlorophenyl)sulfanyl-1,1,1-trifluoropropan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2F3OS/c10-5-2-1-3-6(11)8(5)16-4-7(15)9(12,13)14/h1-3,7,15H,4H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNSQZCSIRATJP-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)SCC(C(F)(F)F)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)SC[C@@H](C(F)(F)F)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2F3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2403342.png)


![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)
![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)



![[(5-Bromo-furan-2-carbonyl)-amino]-acetic acid](/img/structure/B2403354.png)


![N-(4-methylphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2403360.png)
![7-acetyl-2-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403361.png)
